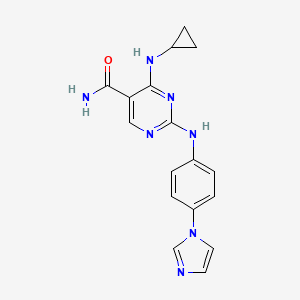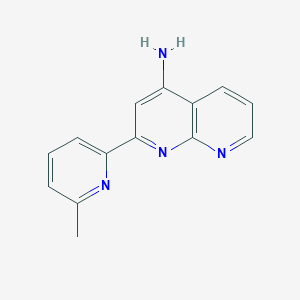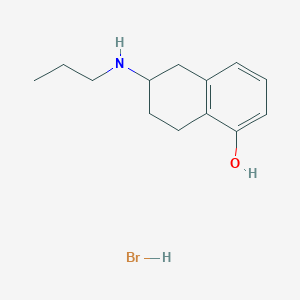![molecular formula C13H14BrNO3S B13870200 tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate CAS No. 943322-59-6](/img/structure/B13870200.png)
tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a thiophene ring, which is further substituted with a bromine atom and a furan ring
Métodos De Preparación
The synthesis of tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through a series of reactions involving sulfur and a suitable diene.
Bromination: The thiophene ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Furan ring attachment: The furan ring is attached to the thiophene ring through a coupling reaction, often using a palladium catalyst.
Carbamate formation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
tert-Butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and furan rings.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
tert-Butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(5-bromothiophen-3-yl)carbamate: This compound has a similar structure but lacks the furan ring, which may affect its reactivity and applications.
tert-Butyl N-(2-bromoethyl)carbamate: This compound has a different substitution pattern, which can lead to different chemical and biological properties.
Propiedades
Número CAS |
943322-59-6 |
|---|---|
Fórmula molecular |
C13H14BrNO3S |
Peso molecular |
344.23 g/mol |
Nombre IUPAC |
tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate |
InChI |
InChI=1S/C13H14BrNO3S/c1-13(2,3)18-12(16)15-10-6-9(14)11(19-10)8-4-5-17-7-8/h4-7H,1-3H3,(H,15,16) |
Clave InChI |
QJOWTXXDLAGWOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(S1)C2=COC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate](/img/structure/B13870125.png)




![6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13870148.png)
![4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13870149.png)

![1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole](/img/structure/B13870158.png)
![4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine](/img/structure/B13870162.png)


![2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13870202.png)
